N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features both imidazole and benzodioxine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzodioxine is a bicyclic structure with oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Benzodioxine Formation: The benzodioxine moiety can be introduced through the reaction of catechol derivatives with appropriate reagents under controlled conditions.
Carboxamide Formation: The final step involves the coupling of the imidazole and benzodioxine intermediates with a carboxamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The benzodioxine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Nitric acid, sulfuric acid, low temperature.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Nitro or halogenated derivatives of the benzodioxine moiety.
Scientific Research Applications
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the benzodioxine moiety can interact with hydrophobic pockets in proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of imidazole and benzodioxine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-8-18(11)9-7-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-6,8,14H,7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAJAVWYAMBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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